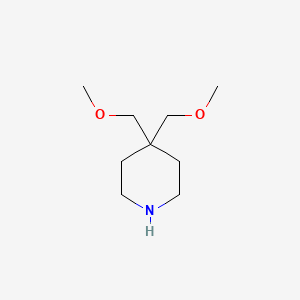

4,4-Bis(methoxymethyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic and Medicinal Chemistry

Piperidine rings are six-membered heterocyclic structures containing one nitrogen atom. This fundamental motif is found in numerous natural products and synthetic pharmaceuticals, contributing significantly to their biological activity. The presence of the nitrogen atom imparts basicity and allows for a variety of chemical modifications, making the piperidine scaffold a versatile template for drug discovery. nih.gov

In medicinal chemistry, the incorporation of a piperidine ring can modulate a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, which are critical for its pharmacokinetic profile. nih.gov Furthermore, the conformational flexibility of the piperidine ring allows it to interact with a wide range of biological targets, including receptors and enzymes, with high specificity. clinmedkaz.orgacs.org This has led to the development of piperidine-containing drugs for a multitude of therapeutic areas, including analgesics, antipsychotics, and antihistamines. nih.gov

Structural Distinctiveness of the 4,4-Disubstituted Piperidine Motif

The substitution pattern on the piperidine ring is a key determinant of its biological function. The 4,4-disubstituted piperidine motif, in particular, has garnered significant attention from researchers. This arrangement, where two substituents are attached to the same carbon atom of the piperidine ring, creates a quaternary center that can have profound effects on the molecule's conformation and receptor-binding properties.

The geminal-disubstitution at the C4 position can lock the piperidine ring in a specific chair conformation, reducing conformational flexibility and potentially leading to higher receptor affinity and selectivity. This structural feature is often exploited in the design of potent and selective ligands for various biological targets. nih.gov The nature of the substituents at the 4-position can be varied to fine-tune the molecule's properties, with ether functionalities being of particular interest due to their ability to participate in hydrogen bonding and alter polarity.

Rationale for Academic Investigation of 4,4-Bis(methoxymethyl)piperidine

The academic investigation into this compound stems from a confluence of the established importance of the piperidine scaffold and the unique properties imparted by the 4,4-disubstitution pattern. The presence of two methoxymethyl groups introduces several key features that warrant exploration.

The ether linkages in the methoxymethyl substituents can act as hydrogen bond acceptors, potentially enhancing interactions with biological targets. Moreover, the flexibility of these side chains allows for conformational adjustments that can be crucial for optimal binding. The symmetrical nature of the substitution in this compound also presents an interesting case for studying structure-activity relationships (SAR).

While specific research findings on the biological activity of this compound are not extensively reported in publicly available literature, the rationale for its investigation is clear. It serves as a valuable probe to understand the impact of dual ether-containing substituents at the C4 position of the piperidine ring on its chemical and biological properties. The synthesis and characterization of this compound are crucial first steps in exploring its potential as a lead structure in drug discovery programs.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely available, some of its basic properties can be found in chemical supplier databases.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1084976-73-7 |

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol |

A related compound, this compound hydrochloride, is also documented with the CAS number 1084341-93-4.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-bis(methoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-11-7-9(8-12-2)3-5-10-6-4-9/h10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMUNAZNSQGGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCNCC1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 4,4 Bis Methoxymethyl Piperidine

Reactions Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring is a primary site for functionalization, readily undergoing reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds.

The nucleophilic nitrogen atom of 4,4-Bis(methoxymethyl)piperidine can be readily alkylated or acylated to introduce a variety of substituents. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

N-Alkylation: This reaction involves the treatment of the piperidine with an alkyl halide or a similar electrophile. The choice of the alkylating agent allows for the introduction of simple alkyl chains, functionalized groups, or larger molecular fragments. For instance, in the synthesis of spirocyclic antipsychotics like fluspirilene, a key step involves the N-alkylation of a piperidine-containing spirocycle. nih.gov

N-Acylation: The reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives. This transformation is crucial for introducing amide functionalities, which can alter the biological activity and physicochemical properties of the parent molecule.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Alkyl Halide (e.g., R-X) | N-Alkyl-4,4-bis(methoxymethyl)piperidine |

| This compound | Acyl Chloride (e.g., R-COCl) | N-Acyl-4,4-bis(methoxymethyl)piperidine |

| This compound | Anhydride (e.g., (RCO)₂O) | N-Acyl-4,4-bis(methoxymethyl)piperidine |

While the piperidine ring itself is relatively stable, it can participate in reactions that lead to the formation of more complex heterocyclic systems. The nitrogen atom can act as a nucleophile in intramolecular or intermolecular cyclization reactions, leading to the construction of fused or bridged ring systems. The versatility of the piperidine nucleus is highlighted by its presence in numerous biologically active compounds, where it serves as a key structural motif. nih.gov

Reactivity of the Bis(methoxymethyl) Functionalities

The two methoxymethyl groups at the C4 position offer additional sites for chemical modification, although they are generally less reactive than the piperidine nitrogen.

The ether linkages in the methoxymethyl groups can be cleaved under specific conditions, typically involving strong acids or Lewis acids. This can lead to the formation of diols or other functionalized derivatives. While direct nucleophilic or electrophilic substitution at the ether oxygen is not common, the methylene (B1212753) carbons adjacent to the oxygen can be susceptible to reaction under certain activating conditions.

The this compound moiety can be a key component in condensation and cyclization reactions to form larger, more complex structures. For example, piperidine itself is often used as a basic catalyst in Knoevenagel condensation reactions, which involve the reaction of an aldehyde or ketone with an active methylene compound. beilstein-journals.orgnih.govwikipedia.orgyoutube.com In such reactions, the amine facilitates the deprotonation of the active methylene compound, initiating the condensation cascade. youtube.com While this compound would also be expected to catalyze such reactions, its substituted nature could influence the reaction kinetics and product distribution.

A notable application of piperidine derivatives is in the synthesis of spiro compounds. The Knoevenagel condensation is a key step in synthesizing intermediates for glitazones, where a piperidine catalyst is employed. researchgate.net

Synthesis of Polycyclic and Spiro Systems Incorporating the 4,4-Disubstituted Piperidine Moiety

The 4,4-disubstituted piperidine framework is a valuable scaffold for the construction of intricate polycyclic and spirocyclic systems. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry.

The synthesis of spiro piperidines can be achieved through one-pot, multi-component reactions. For instance, the reaction of amines, formaldehyde, and a 1,3-dicarbonyl compound like dimedone can yield bis-spiro piperidine derivatives. rsc.orgresearchgate.net These reactions can be catalyzed by Lewis acids and promoted by methods such as ultrasonic irradiation. rsc.orgresearchgate.net Another approach involves a metal-free, three-component reaction of formaldehyde, an aromatic aniline, and a 1,3-dicarbonyl compound in a suitable solvent to produce bis-spiro piperidine derivatives. researchgate.net

The incorporation of the this compound unit into these synthetic strategies would lead to spiro systems with additional functional handles for further derivatization, offering a pathway to novel and complex molecular architectures. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 4,4 Bis Methoxymethyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,4-Bis(methoxymethyl)piperidine and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of the molecular framework. Due to the prevalence of N-substituted derivatives in synthetic applications, the following discussion will reference data for compounds such as tert-butyl this compound-1-carboxylate.

High-Resolution Proton (¹H) NMR

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various protons within the molecule. In a typical N-substituted this compound, several distinct signals are expected. The protons of the two equivalent methoxymethyl groups give rise to characteristic signals. The methoxy (B1213986) (-OCH₃) protons typically appear as a singlet, while the methylene (B1212753) (-CH₂O-) protons also produce a singlet. The piperidine (B6355638) ring protons, being in different chemical environments (axial and equatorial), would be expected to show more complex splitting patterns, though in some cases, rapid ring inversion can lead to averaged, broader signals. The chemical shifts are influenced by the nature of the substituent on the piperidine nitrogen.

Table 1: Representative ¹H NMR Data for a Derivative of this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Methoxy (-OCH₃) | 3.2 - 3.4 | Singlet |

| Methylene (-CH₂O-) | 3.1 - 3.3 | Singlet |

| Piperidine Ring Protons (axial) | 1.3 - 1.6 | Multiplet |

| Piperidine Ring Protons (equatorial) | 1.5 - 1.8 | Multiplet |

| N-H (for the parent compound) | Variable, broad | Singlet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific N-substituent.

Carbon-13 (¹³C) NMR and Advanced 2D Techniques

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For a symmetrically substituted compound like tert-butyl this compound-1-carboxylate, the number of signals will be less than the total number of carbon atoms due to molecular symmetry. The quaternary carbon at the 4-position of the piperidine ring is a key diagnostic signal. The chemical shifts of the piperidine ring carbons are sensitive to the conformation of the ring and the nature of the N-substituent.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons, confirming the structural assignments made from 1D NMR data.

Table 2: Representative ¹³C NMR Data for a Derivative of this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Methoxy (-OC H₃) | 58 - 60 |

| Methylene (-C H₂O-) | 75 - 78 |

| Piperidine C2, C6 | 40 - 45 |

| Piperidine C3, C5 | 30 - 35 |

| Piperidine C4 (quaternary) | 38 - 42 |

| N-Boc Carbonyl | 154 - 156 |

| N-Boc tert-butyl (quaternary) | 78 - 80 |

| N-Boc tert-butyl (methyl) | 28 - 30 |

Note: The chemical shifts are approximate and depend on the specific derivative and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound and its derivatives, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the mass of the molecule. The fragmentation pattern provides valuable structural information. For instance, the loss of a methoxy group (-OCH₃) or a methoxymethyl group (-CH₂OCH₃) would be expected fragmentation pathways.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The C-O-C stretching of the ether linkages would appear in the region of 1070-1150 cm⁻¹. The N-H stretching vibration of the secondary amine in the parent piperidine would be observed around 3300-3500 cm⁻¹. For N-substituted derivatives, such as an N-Boc protected compound, the characteristic C=O stretch of the carbamate (B1207046) would be prominent around 1680-1700 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. For this compound or its derivatives to be analyzed by X-ray crystallography, they must first be obtained as single crystals of suitable quality. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents at the 4-position would occupy axial and equatorial positions. To date, the crystal structure of this compound has not been reported in the publicly accessible literature.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC)

The assessment of purity and the monitoring of reaction progress are critical aspects of the synthesis and characterization of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for these purposes due to its high resolution, sensitivity, and adaptability. While specific, validated HPLC methods for the parent compound, this compound, are not extensively documented in publicly available literature, methods developed for structurally related 4,4-disubstituted and 1,4,4-trisubstituted piperidines provide a robust framework for its analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC and is highly suitable for the analysis of piperidine derivatives. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For instance, the purity of a series of N-benzyl 4,4-disubstituted piperidines, which are derivatives of the core structure of interest, has been successfully determined using RP-HPLC. nih.gov These methods can be readily adapted for this compound and its other N-substituted derivatives. A typical setup would involve a C18 stationary phase, which is a silica-based support chemically bonded with octadecylsilane. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution for basic compounds like piperidines. nih.gov The presence of the nitrogen atom in the piperidine ring can lead to peak tailing on silica-based columns due to interactions with residual silanol (B1196071) groups; the addition of an acid suppresses the ionization of these silanols and protonates the analyte, leading to sharper, more symmetrical peaks.

The progress of synthetic reactions to produce this compound or its derivatives can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This allows for the quantification of the disappearance of starting materials and the appearance of the product, helping to determine the reaction endpoint and optimize reaction conditions.

In cases where the analyte, such as the parent this compound, lacks a strong ultraviolet (UV) chromophore, detection can be challenging. While the piperidine ring itself does not absorb significantly in the UV range typically used for HPLC detection, derivatization of the piperidine nitrogen with a UV-active group (e.g., a benzoyl or tosyl group) can be employed. Alternatively, universal detection methods like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) can be utilized. An isocratic reversed-phase HPLC method with CAD has been developed for the quantitative determination of 4-methanesulfonyl-piperidine, a compound that also lacks a UV chromophore. researchgate.netepa.gov This approach, which uses an ion-pairing agent like heptafluorobutyric acid (HFBA) to enhance retention on a C18 column, could be directly applicable to this compound. researchgate.netepa.gov

The following table summarizes a potential RP-HPLC method for the analysis of this compound and its derivatives, based on established methods for analogous compounds. nih.govresearchgate.netepa.gov

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile / Water with 0.05% Trifluoroacetic Acid (TFA) or 0.1% Heptafluorobutyric Acid (HFBA) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | Ambient to 40 °C |

| Detection | UV (for derivatives with a chromophore, e.g., 217 nm), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) |

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) can also be a valuable tool, particularly for the separation of isomers. youtube.com In NP-HPLC, a polar stationary phase (e.g., silica (B1680970) or a diol-functionalized phase) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate). This technique separates compounds based on their polarity, with more polar compounds being more strongly retained. While less common for routine purity analysis of these types of compounds, NP-HPLC could be employed to separate diastereomers if a chiral center is introduced into the molecule, for example, through substitution at the piperidine nitrogen.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another viable technique for the analysis of this compound, provided the compound and its potential impurities are sufficiently volatile and thermally stable. GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column. The basic nature of piperidines can sometimes lead to peak tailing in GC as well, and derivatization of the nitrogen atom (e.g., by acylation or silylation) can improve chromatographic performance. GC-MS provides both retention time data for quantification and mass spectra for structural elucidation and impurity identification.

The choice of chromatographic method will ultimately depend on the specific properties of the analyte, the nature of the potential impurities, and the analytical goal (e.g., routine purity check, reaction monitoring, or isomer separation). For general purity assessment and reaction monitoring of this compound and its derivatives, RP-HPLC with a C18 column and a mobile phase of acetonitrile/water with an acidic modifier remains the most versatile and widely applicable technique.

Computational and Theoretical Investigations of 4,4 Bis Methoxymethyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of organic molecules. researchgate.net For 4,4-bis(methoxymethyl)piperidine, such calculations would provide fundamental insights into its geometry, stability, and reactivity.

The electronic properties of piperidine (B6355638) derivatives are significantly influenced by the nature and position of their substituents. In this compound, the two methoxymethyl groups at the C4 position are expected to have a notable impact on the electron distribution within the piperidine ring. These groups, being electron-donating, would likely increase the electron density on the adjacent carbon atoms and, to a lesser extent, on the nitrogen atom.

Key molecular properties that can be determined through quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the electron-donating methoxymethyl groups would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted piperidine.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom, corresponding to its lone pair of electrons, making it a primary site for protonation and alkylation. The oxygen atoms of the methoxymethyl groups would also exhibit negative potential.

Illustrative Data Table: Calculated Electronic Properties of Piperidine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Piperidine | -6.5 | 2.5 | 9.0 |

| 4-Methylpiperidine | -6.3 | 2.6 | 8.9 |

| This compound (Predicted) | -6.1 | 2.7 | 8.8 |

Note: The values for this compound are predictive and based on general trends observed for alkyl-substituted piperidines.

Conformational Analysis and Molecular Dynamics Simulations

The piperidine ring is known to exist predominantly in a chair conformation to minimize steric strain. However, the presence of substituents can influence the conformational preferences and the dynamics of ring inversion. researchgate.net For this compound, the two bulky methoxymethyl groups at the C4 position introduce significant steric considerations.

Conformational analysis of this compound would likely reveal that the chair conformation is still the most stable. In this conformation, the two methoxymethyl groups would occupy one axial and one equatorial position. A ring flip would result in an energetically equivalent conformation. The presence of these bulky groups may, however, lead to some flattening of the chair conformation compared to unsubstituted piperidine. Twist-boat conformations are also possible but are generally higher in energy. rsc.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in solution. researchgate.net MD simulations would allow for the exploration of the potential energy surface and the calculation of the free energy barriers for conformational transitions, such as ring inversion. These simulations would also reveal the flexibility of the methoxymethyl side chains and their preferred orientations. The interaction of the molecule with solvent molecules can also be studied, providing insights into its solvation and transport properties.

Illustrative Data Table: Conformational Energy Profile of Substituted Piperidines

| Conformation | Relative Energy (kcal/mol) - Piperidine | Relative Energy (kcal/mol) - 4,4-Dimethylpiperidine | Relative Energy (kcal/mol) - this compound (Predicted) |

| Chair | 0 | 0 | 0 |

| Twist-Boat | 5.5 | 6.0 | 6.5 |

| Boat | 6.9 | 7.5 | 8.0 |

Note: The values for this compound are predictive and based on the expected increase in steric strain for non-chair conformations due to the bulky substituents.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of activation energies. For this compound, several types of reactions could be studied theoretically.

One of the most common reactions involving piperidines is N-alkylation. chemicalforums.comresearchgate.net Theoretical studies on the N-alkylation of this compound with an alkyl halide, for instance, would involve locating the transition state for the nucleophilic attack of the piperidine nitrogen on the alkyl halide. The calculations would provide the activation energy for the reaction, which would be indicative of the reaction rate. The influence of the solvent on the reaction mechanism and energetics could also be investigated using implicit or explicit solvent models.

Another class of reactions where piperidine derivatives are often used as catalysts is the Knoevenagel condensation. acs.org Theoretical studies could elucidate the role of this compound as a base catalyst in such a reaction. This would involve modeling the deprotonation of the active methylene (B1212753) compound by the piperidine, the subsequent addition to the carbonyl compound, and the final elimination step. The calculations would help in understanding the catalytic cycle and the factors that determine the efficiency of the catalyst.

In Silico Modeling for Ligand-Receptor Interactions and Enzyme Studies

The piperidine motif is a key component of many biologically active molecules, and in silico modeling techniques such as molecular docking and molecular dynamics are crucial for understanding their interactions with biological targets like receptors and enzymes. nih.govacs.orgnih.govacs.orgnih.govdoaj.orgacs.orgnih.gov

Molecular docking could be employed to predict the binding mode of this compound within the active site of a target protein. This would involve generating a 3D model of the compound and "docking" it into the binding pocket of the receptor. The docking algorithm would then score the different binding poses based on factors such as shape complementarity and intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions). This can provide initial hypotheses about how the molecule might exert a biological effect.

Following docking, molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding mode and to study the dynamic nature of the interaction. researchgate.netacs.orgnih.gov These simulations can reveal how the ligand and the protein adapt to each other upon binding and can provide a more accurate estimation of the binding free energy. Such studies are instrumental in the rational design of new and more potent drug candidates based on the this compound scaffold.

Illustrative Data Table: In Silico Docking Scores of Piperidine Derivatives against a Hypothetical Receptor

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions |

| Piperidine | -5.2 | Hydrophobic interactions |

| 4-Hydroxypiperidine | -6.0 | Hydrogen bond with Ser123, hydrophobic interactions |

| This compound (Predicted) | -7.5 | Hydrogen bonds with Asp89 and Tyr156 via ether oxygens, hydrophobic interactions with Phe210 |

Note: The docking scores and interactions are hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from in silico modeling.

Applications of 4,4 Bis Methoxymethyl Piperidine and Its Derivatives in Modern Organic Synthesis

Strategic Building Block for Complex Molecule Synthesis

The 4,4-disubstituted piperidine (B6355638) core is a privileged scaffold in medicinal chemistry, and 4,4-Bis(methoxymethyl)piperidine provides a unique entry point to a variety of complex molecular architectures. The two methoxymethyl groups can be further functionalized or can serve to modulate the physicochemical properties of the parent molecule.

Precursors to Fentanyl Analogues and Opioid Analgesics

The piperidine ring is the central structural element of fentanyl and its numerous potent analogues. acs.org Modifications at the 4-position of the piperidine ring have been a key strategy in the development of new opioid analgesics with tailored pharmacological profiles. While the direct synthesis of fentanyl itself often starts from N-protected 4-piperidones, the synthesis of certain analogues involves intermediates with alkoxy or methoxymethyl substitutions at the 4-position. acs.orgepa.gov For instance, the synthesis of sufentanil, a potent fentanyl analogue, involves a 4-(methoxymethyl)piperidine (B1309381) derivative. epa.govnih.gov

The general synthetic approach to many fentanyl analogues involves the alkylation of a piperidine nitrogen, followed by acylation of the 4-anilino group. researchcommons.orgresearchcommons.org The presence of a 4,4-bis(methoxymethyl) substitution pattern could offer a route to novel fentanyl analogues with altered receptor binding affinities, metabolic stabilities, and pharmacokinetic profiles. The steric bulk and electronic nature of the methoxymethyl groups could influence the orientation of the anilino and N-phenethyl groups, which are critical for opioid receptor interaction. acs.org

Table 1: Selected Fentanyl Analogues and the Importance of Piperidine Substitution

| Compound | Key Structural Feature on Piperidine Ring | Significance |

| Fentanyl | 4-Anilino-N-propanamide | Parent compound of the class. acs.org |

| Sufentanil | 4-(Methoxymethyl)-4-anilino-N-propanamide | Increased potency compared to fentanyl. epa.govnih.gov |

| Alfentanil | 4-(Methoxymethyl)-4-anilino-N-propanamide with a tetrazole group | Rapid onset and short duration of action. nih.gov |

| Carfentanil | 4-Carbomethoxy-4-anilino-N-propanamide | Extremely potent µ-opioid agonist. epa.gov |

Scaffolds for Neuroactive Compounds (e.g., Donepezil (B133215) Analogues, Muscarinic Receptor Agonists)

Donepezil, a leading therapeutic for Alzheimer's disease, features a 1-benzyl-4-piperidine moiety linked to an indanone structure. nih.govnih.gov The development of donepezil analogues is an active area of research aimed at improving efficacy and exploring dual-target inhibitors. whiterose.ac.uknih.govacgpubs.org The synthesis of these analogues often involves the functionalization of the piperidine ring. nih.govnih.gov The introduction of substituents on the piperidine ring can impact the binding affinity to acetylcholinesterase (AChE), the primary target of donepezil. nih.gov

The this compound scaffold offers a unique template for creating novel donepezil analogues. The two methoxymethyl groups could engage in additional hydrogen bonding interactions within the active site of AChE or could be used as handles for attaching other pharmacophoric groups. Furthermore, piperidine derivatives are known to be scaffolds for muscarinic receptor agonists, which are of interest for treating cognitive disorders. The specific substitution pattern on the piperidine ring is crucial for selectivity and activity at different muscarinic receptor subtypes.

Utility in the Design of Novel Ligands for Metal Complexation

Piperidine-containing molecules have been explored as ligands for the complexation of various metal ions. The nitrogen atom of the piperidine ring can act as a Lewis base and coordinate to a metal center. The substituents on the piperidine ring can be designed to create multidentate ligands with specific binding properties. For instance, donepezil-like compounds containing a piperidine moiety have been shown to chelate metal ions, which is a relevant function for potential Alzheimer's disease therapies.

The this compound structure is particularly interesting for ligand design. The two ether oxygen atoms in the methoxymethyl groups, in conjunction with the piperidine nitrogen, could potentially act as a tridentate ligand. This could lead to the formation of stable metal complexes with applications in areas such as catalysis, bioinorganic chemistry, and medical imaging. The design of ligands for specific metal ions is a crucial aspect of developing new catalysts and therapeutic agents.

Potential in the Development of Advanced Materials

Piperidine derivatives have been incorporated into various polymeric materials to impart specific functionalities. nih.gov Research has shown the synthesis of temperature-responsive polymers containing piperidine carboxamide moieties, which exhibit upper or lower critical solution temperatures depending on their structure. acs.orgnih.gov Such polymers have potential applications in drug delivery, tissue engineering, and as "smart" materials.

Furthermore, piperidine-based bioactive films have been prepared for potential applications in fighting microbial infections and for the controlled release of therapeutic molecules. nih.gov The incorporation of piperidine derivatives into polymer backbones or as pendant groups can significantly influence the material's properties, such as its thermal stability, mechanical strength, and bioactivity. researchcommons.orgresearchcommons.org

Given its bifunctional nature, this compound could serve as a valuable monomer or cross-linking agent in the synthesis of novel polymers. The two methoxymethyl groups could potentially be converted to other functional groups suitable for polymerization reactions, leading to the creation of polyesters, polyamides, or polyurethanes with embedded piperidine moieties. These materials could exhibit unique properties due to the presence of the heterocyclic ring, such as altered hydrophilicity, basicity, and potential for post-polymerization modification.

Catalytic Applications and Methodological Advancements in Organic Chemistry

Functionalized piperidines have found significant utility in the field of catalysis, both as ligands for metal-catalyzed reactions and as organocatalysts. nih.govresearchgate.net For example, piperidine-functionalized nanoparticles have been developed as reusable heterogeneous catalysts for the synthesis of chromene derivatives. acgpubs.org The piperidine moiety in these systems can act as a basic site to activate substrates or as a ligand to stabilize a catalytically active metal center.

Rhodium and palladium-catalyzed reactions are powerful tools for the synthesis of complex piperidine derivatives. epa.govnih.govwhiterose.ac.uk These methods often rely on the use of specific ligands to control the regio- and stereoselectivity of the transformation. The development of new piperidine-based ligands is therefore of great interest.

This compound and its derivatives hold promise as new ligands for transition metal catalysis. The potential tridentate N,O,O-coordination could lead to the formation of well-defined and stable metal complexes with unique catalytic activities. Furthermore, the chiral versions of this scaffold could be employed in asymmetric catalysis. The piperidine nitrogen can also be utilized in organocatalysis, for example, in promoting Knoevenagel condensations or Michael additions.

Table 2: Examples of Piperidine Derivatives in Catalysis

| Catalytic System | Application | Reference |

| Piperidine-functionalized Fe3O4@GQDs | Heterogeneous catalyst for the synthesis of 2-aminochromenes. | acgpubs.org |

| Rhodium complexes with chiral ligands | C-H functionalization for the synthesis of methylphenidate analogues. | nih.gov |

| Palladium complexes | Wacker-type aerobic oxidative cyclization to form piperidines. | organic-chemistry.org |

| Piperidine (as an organocatalyst) | Derivatization of oligosaccharides. | researchgate.net |

Future Research Directions in Piperidine Chemistry

The exploration of this compound and its derivatives opens up several exciting avenues for future research. A primary focus should be on the development of efficient and stereoselective synthetic routes to this building block and its enantiopure forms. This would unlock its full potential in asymmetric synthesis and medicinal chemistry.

In the realm of drug discovery, the systematic incorporation of the this compound scaffold into known pharmacophores, such as those of fentanyl and donepezil, could lead to the discovery of new drug candidates with improved properties. The unique stereoelectronic profile of this building block warrants a thorough investigation of its structure-activity relationships in various biological targets.

The potential of this compound as a monomer for the synthesis of novel functional polymers remains largely untapped. Research into the polymerization of this compound and the characterization of the resulting materials could lead to the development of advanced materials with tailored properties for applications in biomedicine and materials science.

Finally, the design and synthesis of new chiral ligands and organocatalysts based on the this compound framework is a promising area for advancing catalytic methodologies. The exploration of their coordination chemistry with various transition metals and their application in a wide range of catalytic transformations could lead to the development of highly efficient and selective catalytic systems.

Q & A

Basic: What are the recommended synthetic routes for 4,4-Bis(methoxymethyl)piperidine, and how can reaction yields be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution or reductive amination. For example, the methoxymethyl groups can be introduced via alkylation of piperidine derivatives using methoxymethyl chloride under anhydrous conditions. Key parameters include:

- Temperature control : Maintain ≤0°C during methoxymethylation to minimize side reactions (e.g., over-alkylation) .

- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity in biphasic systems .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) for high-purity isolation (>95%) .

Yield optimization requires stoichiometric balancing of reagents and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry. Key signals include:

- X-ray crystallography : Resolve stereochemistry and confirm chair conformation of the piperidine ring. Data collection at 150 K (Mo-Kα radiation, λ = 0.71073 Å) with SHELX software for refinement .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion [M+H]⁺ and rule out impurities .

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

Discrepancies in reactivity (e.g., unexpected regioselectivity in cross-coupling reactions) may arise from:

- Steric effects : Methoxymethyl groups create steric hindrance, altering reaction pathways. Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to model transition states .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar solvents (toluene). Compare reaction outcomes under varying solvent conditions .

- Validation : Replicate conflicting studies with controlled parameters (moisture, temperature) and characterize products via 2D NMR (COSY, HSQC) to confirm structures .

Advanced: What experimental designs are suitable for evaluating the biological activity of this compound analogs?

Methodological Answer:

- In vitro assays :

- In silico modeling :

- Docking studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., opioid receptors) .

- ADMET profiling : Predict pharmacokinetics (e.g., BBB penetration, CYP450 interactions) with SwissADME .

- Control experiments : Include positive controls (e.g., meperidine for opioid activity) and validate cytotoxicity via MTT assays on HEK-293 cells .

Basic: How should researchers handle stability and storage challenges for this compound?

Methodological Answer:

- Stability : The compound is hygroscopic; store under inert gas (Ar) in flame-sealed ampoules or desiccated containers (<5% humidity) .

- Degradation monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water) to detect hydrolysis byproducts (e.g., piperidine or formaldehyde derivatives) .

- Temperature : Long-term stability is achieved at -20°C; avoid freeze-thaw cycles to prevent phase separation .

Advanced: What strategies mitigate stereochemical complications during functionalization of this compound?

Methodological Answer:

- Chiral resolution : Use (R)- or (S)-BINOL-derived catalysts for asymmetric alkylation/amination .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to block axial positions and direct functionalization to equatorial sites .

- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired stereoisomers. For example, low temperatures (-78°C) may favor kinetic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.